Ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
This compound is a [1,2,4]triazolo[1,5-a]pyrimidine derivative featuring an ethyl carboxylate group at position 6 and an (E)-2-ethoxyprop-1-en-1-yl substituent at position 5. Its molecular formula is C₁₃H₁₆N₄O₃, with a molecular weight of 276.30 g/mol (CAS: 1374510-82-3) . The ethoxypropenyl group confers unique steric and electronic properties, influencing reactivity and biological activity. The compound is synthesized via multi-component reactions involving triazole precursors, aldehydes, and ethyl acetoacetate under optimized conditions .
Properties
IUPAC Name |
ethyl 7-(2-ethoxyprop-1-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-19-9(3)6-11-10(12(18)20-5-2)7-14-13-15-8-16-17(11)13/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYSPRZNWKGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC=NN12)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119681 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(2-ethoxy-1-propen-1-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374510-82-3 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(2-ethoxy-1-propen-1-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374510-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(2-ethoxy-1-propen-1-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features of the TMDP-based Method:
- Reactions conducted in water/ethanol mixtures at reflux, aligning with green solvent principles.
- Use of TMDP as a recyclable additive with a broad liquid range (~280°C) and high thermal stability.
- Catalytic role of TMDP due to its two Lewis base sites, facilitating nucleophilic activation and hydrogen bonding.
- Reaction conditions optimized at 65°C with TMDP in its molten state, significantly reducing reaction times and increasing yields.
Reaction Conditions and Yields:
| Entry | TMDP amount | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 6 | 80 mg | Water/EtOH (1:1) | Reflux | 120 | 92 |
| 8 | 500 mg | Liquefied TMDP | 65 | 60 | 92 |
Note: Reactions in liquefied TMDP at 65°C resulted in high yields within shorter durations, demonstrating the efficiency of this method.
Specific Preparation Methodology for Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]triazolo[1,5-a]pyrimidine-6-carboxylate
Step-by-step Procedure:
- The core heterocyclic scaffold is assembled via a multicomponent reaction involving:
- A suitable aldehyde (e.g., ethyl 2-ethoxyprop-1-en-1-yl aldehyde or a precursor that can be converted into this aldehyde).
- 3-Amino-1,2,4-triazole.
- A pyrimidine derivative with appropriate substituents.
b. Catalyst and Solvent System:
- Use of liquefied TMDP as both catalyst and solvent, leveraging its Lewis base properties and thermal stability.
- Alternatively, a mixture of water and ethanol (1:1 v/v) can be employed at reflux conditions with TMDP added catalytically.
- Heating at 65°C in the molten state of TMDP for approximately 60 minutes.
- Stirring until completion, monitored via TLC or HPLC.
- Cooling the reaction mixture.
- Crude product isolation via filtration or extraction.
- Recrystallization from ethanol to obtain pure product.
Research Findings Supporting the Method:
- The use of TMDP significantly reduces reaction times and improves yields compared to traditional methods.
- The additive’s recyclability and low toxicity make it an environmentally friendly choice.
- The reaction proceeds efficiently in aqueous media, minimizing hazardous waste.
Data Table Summarizing Preparation Techniques
| Method | Solvent System | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conventional | Organic solvents (e.g., dichloromethane) | Metal catalysts | 80–120 | 4–6 hours | 50–70 | Multi-step, hazardous waste |
| Green solvent | Water/ethanol mixture | TMDP (catalytic) | Reflux | 120 min | 91–92 | Eco-friendly, recyclable |
| Liquefied TMDP | Molten TMDP | TMDP (dual role) | 65 | 60 min | 92 | High efficiency, shorter duration |
Chemical Reactions Analysis
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₁₁H₁₄N₄O₂
- Key Features : Methyl groups at positions 5 and 7 instead of the ethoxypropenyl group.
- However, the absence of the conjugated enol ether moiety may limit π-π stacking interactions in biological systems .
Ethyl 7-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₁₄H₁₂N₅O₄
- Key Features : A nitro-substituted phenyl group at position 6.
Ethyl 7-(3,4,5-trimethoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₃H₂₄N₄O₅
- Key Features : Bulky trimethoxyphenyl and phenyl substituents.
Functional Group Variations at Position 6
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₈H₁₀N₅O₂
- Key Features: An amino group replaces the ethoxypropenyl chain.
- Impact : Increased polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability .
7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Core Structure Modifications
Ethyl 3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₇H₂₄N₄O₃
- Key Features : A [1,2,4]triazolo[4,3-a]pyrimidine core with additional phenyl and hydroxyl groups.
- Impact : The hydroxyl group enables chelation with metal ions, which could be exploited in catalysis or metallodrug design .
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Physicochemical Comparison
Key Observations :
- The target compound’s ethoxypropenyl group increases hydrophobicity (LogP ~1.8) compared to polar analogs like the carboxylic acid derivative.
- Bulky aryl substituents (e.g., trimethoxyphenyl) significantly elevate LogP, favoring lipid membrane penetration .
Biological Activity
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex molecular structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Compound Overview
- Molecular Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : Approximately 276.29 g/mol
- Structure : The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The ethoxyprop-1-en-1-yl side chain may enhance its reactivity and interactions with biological targets .
Biological Activity
The biological activity of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been primarily investigated in the context of its pharmacological potential. Compounds containing the triazolo-pyrimidine moiety are often associated with various therapeutic effects, including:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Properties : The structural features of triazolo-pyrimidines often correlate with anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
Table 1: Comparison of Biological Activities in Related Compounds
| Compound Name | Structure Features | Reported Biological Activity |
|---|---|---|
| Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine | Methyl group instead of ethoxyprop | Antimicrobial |
| 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine | Chlorophenyl substituent | Anticancer |
| 6-(3-hydroxyphenyl)[1,2,4]triazolo[3,4-b]pyridine | Hydroxyphenyl substituent | Anti-inflammatory |
This table illustrates the diversity within the triazolo-pyrimidine family and highlights the unique ethoxyprop side chain of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-y][1,2,4]triazolo[1,5-a]pyrimidine that may confer distinct properties not found in its analogs.
The specific mechanisms by which ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its biological effects require empirical testing through in vitro and in vivo studies. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with disease processes.
Case Study 1: Anticancer Activity
In a study examining derivatives of triazolo-pyrimidines for anticancer properties, several compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.
Case Study 2: Antimicrobial Efficacy
Research on triazolo-pyrimidine derivatives has shown promising results against bacterial strains resistant to conventional antibiotics. These findings suggest that ethyl 7-[(1E)-2-ethoxyprop-1-en-1-y][1,2,4]triazolo[1,5-a]pyrimidine may also possess antimicrobial properties worth exploring further.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing triazolo[1,5-a]pyrimidine derivatives like ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Answer : Two primary methods are widely used:
- Method A : Condensation of aminotriazole, diethyl ethoxymethylenemalonate, and aldehydes in acetic acid under reflux (3 h), yielding products with 65–82% efficiency after recrystallization .
- Method B : Microwave-assisted fusion of aminotriazole, ethyl 3-oxohexanoate, and aldehydes in DMF (10–12 min), followed by methanol quenching and crystallization. This method achieves high purity (>95%) with shorter reaction times .
- Key Data :
| Method | Reaction Time | Yield (%) | Purity |
|---|---|---|---|
| A | 3 h | 65–82 | >90% |
| B | 10–12 min | 70–85 | >95% |
Q. How can structural confirmation of triazolo[1,5-a]pyrimidine derivatives be rigorously validated?
- Answer : A combination of spectroscopic and crystallographic techniques is essential:
- 1H/13C NMR : Assign peaks for the triazole (δ 8.41 ppm, singlet) and pyrimidine rings (δ 4.16–5.21 ppm for ethoxy groups) .
- X-ray crystallography : Resolves planarity of the triazole ring (average torsion angle <5°) and dihydropyrimidine puckering (Q = 0.099 Å) .
- Elemental analysis : Validates stoichiometry (e.g., C: 52.3%, H: 4.8%, N: 23.1% for C₁₃H₁₄N₄O₃) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing E/Z isomers of the prop-1-en-1-yl substituent?
- Answer :
- Steric control : Bulky substituents (e.g., pentyl or aryl groups) favor the E-isomer due to reduced steric hindrance during cyclization .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states, enhancing regioselectivity by 15–20% .
- Catalytic modulation : K₂CO₃ in DMF at 70°C promotes alkylation at the N4 position over N1, as shown in General Procedure D .
Q. How do contradictory spectral data (e.g., NMR vs. X-ray) arise in triazolo[1,5-a]pyrimidine derivatives, and how are they resolved?
- Answer : Discrepancies often stem from dynamic processes (e.g., tautomerism or solvent interactions):
- Tautomeric equilibria : In DMSO-d₆, NH protons (δ 13.91 ppm) exhibit broad peaks due to slow exchange, whereas X-ray data confirm a single tautomer .
- Crystal packing effects : Intermolecular H-bonds (N–H⋯N, 2.89 Å) observed in crystallography may not manifest in solution-phase NMR .
- Resolution : Use variable-temperature NMR or DFT calculations to model solution-phase conformations .
Q. What is the impact of substituents (e.g., ethoxyprop-1-en-1-yl) on biological activity and binding interactions?
- Answer : Substituents modulate lipophilicity and electronic profiles:
- Lipophilic groups (e.g., pentyl or chlorophenyl) enhance blood-brain barrier penetration, critical for CNS-targeted CB2 cannabinoid receptor agonists .
- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce aqueous solubility (logP >3.5) .
- SAR Data :
| Substituent | IC₅₀ (CB2, nM) | logP |
|---|---|---|
| 2-(4-Chlorophenyl) | 12.4 | 3.8 |
| 2-(4-Methoxyphenyl) | 28.6 | 2.9 |
| 2-Methylthio | 45.2 | 2.5 |
Methodological Challenges and Solutions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?
- Answer :
- Solvent selection : Ethanol or EtOAc/petroleum ether mixtures yield crystals with low mosaicity (<0.5°) .
- Slow cooling : Gradual cooling (0.5°C/min) from reflux minimizes defects .
- Additives : p-Toluenesulfonic acid (0.05 g) in benzene promotes azeotropic drying, reducing hydrate formation .
Q. What computational tools are effective for predicting triazolo[1,5-a]pyrimidine reactivity and regioselectivity?
- Answer :
- DFT calculations : B3LYP/6-31G* models predict activation energies for cyclization steps (ΔG‡ = 18–25 kcal/mol) .
- Molecular docking : AutoDock Vina screens substituent effects on CB2 receptor binding (ΔG < −9 kcal/mol for high-affinity ligands) .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar derivatives vary significantly (e.g., 112–217°C)?
- Answer : Variations arise from:
- Polymorphism : Multiple crystal forms (e.g., Form I vs. Form II) exhibit distinct mp ranges .
- Purity : Crude products contaminated with unreacted aldehydes depress mp by 10–15°C .
- Substituent effects : Electron-donating groups (e.g., methoxy) lower mp by disrupting packing efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
